molecular formula C10H11NO3 B420353 (Acetylamino)(phenyl)acetic acid CAS No. 15962-46-6

(Acetylamino)(phenyl)acetic acid

Cat. No.: B420353
CAS No.: 15962-46-6
M. Wt: 193.2g/mol
InChI Key: VKDFZMMOLPIWQQ-UHFFFAOYSA-N
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Description

“(Acetylamino)(phenyl)acetic acid” is an organic compound with the molecular formula C10H11NO3 . It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14) . The compound has a molecular weight of 193.20 g/mol .

Scientific Research Applications

  • Biological Role and Applications :

    • (Acetylamino)(phenyl)acetic acid derivatives have been studied for their role as inhibitors or modulators in biological systems. For example, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, has been investigated for its antiviral properties (Jedrzejas et al., 1995). Additionally, CI-994 or N-acetyldinaline, a derivative of this compound, has been shown to be a histone deacetylase (HDAC) inhibitor, suggesting its potential in cancer therapeutics (Kraker et al., 2003).
  • Synthesis and Chemical Properties :

    • The synthesis of unnatural amino acids and chiral intermediates like tamsulosin involves the use of this compound derivatives. An enantioselective hydrogenation process using ruthenium catalysts has been developed for this purpose, highlighting its significance in pharmaceutical manufacturing (Arava et al., 2013).
    • This compound derivatives are also used in the development of multikilogram synthesis processes for chiral epoxides, which are key intermediates in drug development (Ainge et al., 2010).
  • Analytical and Diagnostic Applications :

    • The determination of phenylacetic acid, a metabolite related to this compound, in human blood has implications in diagnosing and understanding neurological conditions like depression and schizophrenia. Gas chromatographic-mass spectrometric methods have been developed for this purpose, demonstrating the compound's relevance in clinical diagnostics (Mangani et al., 2004).
  • Pharmacological Applications :

    • Derivatives of this compound have been explored for their potential in treating various health conditions. For instance, amidation inhibitors derived from this compound have been identified as novel HDAC inhibitors with anti-tumorigenic properties, indicating their potential in cancer therapy (Ali et al., 2015).
  • Materials Science and Engineering :

    • In the field of materials science, this compound derivatives have been used in the synthesis of novel compounds with antioxidant activities, particularly in the context of plant growth and protection (Abd et al., 2020).
    • The compound has also been applied in the development of a crystalline, shelf-stable reagent for the synthesis of sulfur(VI) fluorides, demonstrating its utility in creating novel chemical reagents (Zhou et al., 2018).

Mechanism of Action

Mode of Action

The exact mode of action of AC-DL-PHG-OH is currently unknown due to the lack of comprehensive studies on this compound. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It’s known that phenylacetic acid, a related compound, is involved in the degradation of aromatic compounds in bacteria

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Result of Action

Given the lack of comprehensive studies on this compound, it’s difficult to predict its potential effects on the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how AC-DL-PHG-OH interacts with its targets and its overall effectiveness. Specific information on how these factors influence ac-dl-phg-oh is currently unavailable .

Biochemical Analysis

Biochemical Properties

The role of 2-acetamido-2-phenylacetic acid in biochemical reactions is significant. It is involved in the metabolism of arachidonic acid (AA). Unlike corticosteroids, which inhibit numerous pathways, 2-acetamido-2-phenylacetic acid acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .

Cellular Effects

2-Acetamido-2-phenylacetic acid has been found to have effects on various types of cells and cellular processes. It inhibits the release of inflammatory mediators from human neutrophils . This compound also exhibits an amide bond with the amino acid glycine .

Molecular Mechanism

At the molecular level, 2-acetamido-2-phenylacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits cyclooxygenase (COX), an enzyme that plays a key role in the formation of prostaglandins .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal room temperature conditions .

Metabolic Pathways

2-Acetamido-2-phenylacetic acid is involved in the metabolism of arachidonic acid (AA). It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .

Transport and Distribution

It is known that this compound is stable under normal room temperature conditions .

Subcellular Localization

It is known that this compound is stable under normal room temperature conditions .

Properties

IUPAC Name

2-acetamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZMMOLPIWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936140
Record name [(1-Hydroxyethylidene)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15962-46-6, 29633-99-6
Record name N-Acetyl-DL-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15962-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-(Acetamido)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1-Hydroxyethylidene)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(acetamido)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Two (2.0) cc of Raney nickel (WII) was suspended in 15 ml of acetone, and refluxed for 7 minutes. Cooling the suspension to room temperature, 315 mg of α-acetylamino-α-tolylthiophenylacetic acid was added, followed by 5.5 hours' stirring at room temperature. The insoluble matter was separated by filtration, and washed with ethanol. The filtrate and washing were combined and concentrated under reduced pressure. The residue was crystallized from an ether-n-hexane system. Thus 141 mg of α-acetylaminophenylacetic acid was obtained. The yield was 73%.
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Synthesis routes and methods II

Procedure details

340 Milligrams of N-acetylamino-α-methylthiophenylacetic acid, 240 mg of isopropyl mercaptan, and 351 mg of potassium carbonate were added to 10 ml of a methanol-water mixture (9:1), and refluxed for 3 hours. Following a reduced pressure concentration of the reaction mixture to approximately 1 ml, 20 ml of water was added to the concentrate, which was then extracted with ethyl acetate. The organic phase was dried with Glauber's salt, and concentrated under reduced pressure. The residue was crystallized from an ether-n-hexane system, to provide 247 mg of α-acetylaminophenylacetic acid. The yield was 90%.
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N-acetylamino-α-methylthiophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research paper's findings on (acetylamino)(phenyl)acetic acid in the context of PHD2 inhibition?

A1: The research paper focuses on elucidating the crystal structure of PHD2 in complex with a specific compound containing the this compound moiety []. This structural information is crucial for understanding how this class of compounds interacts with PHD2 at a molecular level. While the abstract doesn't provide specific details about the compound's inhibitory activity, determining the binding mode and interactions within the active site is essential for structure-based drug design.

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